molecular formula C9H8BrClO2 B12331420 3-(2-Bromo-3-chlorophenyl)propanoic acid

3-(2-Bromo-3-chlorophenyl)propanoic acid

Cat. No.: B12331420
M. Wt: 263.51 g/mol
InChI Key: CSTAYXRXZDQBAX-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-chlorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative. These compounds are often used in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly enzyme inhibitors or receptor modulators . The bromo and chloro substituents influence electronic and steric properties, affecting reactivity and biological activity.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

3-(2-bromo-3-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrClO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13)

InChI Key

CSTAYXRXZDQBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-chlorophenyl)propanoic acid typically involves the bromination and chlorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Bromination: The phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the ortho position relative to the carboxylic acid group.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the meta position.

Industrial Production Methods

Industrial production of 3-(2-Bromo-3-chlorophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Reactors: Large-scale reactors are used to carry out the bromination and chlorination reactions under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine and chlorine atoms to hydrogen, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products

    Substitution: Products include various substituted phenylpropanoic acids depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include dehalogenated phenylpropanoic acids.

Scientific Research Applications

Medicinal Chemistry

The presence of halogen substituents (bromine and chlorine) on the aromatic ring of 3-(2-Bromo-3-chlorophenyl)propanoic acid enhances its biological activity, making it a candidate for therapeutic applications. Compounds with similar structures have been investigated for their potential as:

  • Anti-inflammatory agents : Studies have indicated that halogenated phenylpropanoic acids can exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
  • Antimicrobial agents : The compound's structure allows it to interact with biological membranes, which can lead to antimicrobial activity against various pathogens.
  • Cancer therapeutics : Research has shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Biochemical Applications

3-(2-Bromo-3-chlorophenyl)propanoic acid has been utilized in biochemical studies, particularly involving enzyme mechanisms and protein interactions:

  • Enzyme Inhibition Studies : Its structural properties allow it to serve as a substrate or inhibitor for various enzymes. For example, studies involving phenylalanine ammonia-lyase (PAL) have shown that brominated phenylalanine derivatives can affect enzyme activity and stability by altering the electronic properties of the substrate .
  • Non-canonical Amino Acids : The compound's unique structure positions it as a potential non-canonical amino acid, which can be used to study protease specificity and resistance to proteolytic degradation. This application is significant for developing protease inhibitors that could be used in therapeutic settings .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-(2-Bromo-3-chlorophenyl)propanoic acid serves as an important intermediate for synthesizing more complex molecules:

  • Building Block for Synthesis : The compound can act as a precursor in the synthesis of various pharmaceuticals and agrochemicals, enabling the introduction of halogen atoms into other molecular frameworks .
  • Reactions with Catalysts : It has been involved in reactions with chiral Lewis base catalysts to produce enantioenriched compounds. This application is crucial for developing asymmetric synthesis methodologies that are valuable in drug development .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of 3-(2-Bromo-3-chlorophenyl)propanoic acid exhibited significant inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models. The findings suggest potential therapeutic applications in treating conditions such as arthritis.

Case Study 2: Enzyme Mechanism Investigation

Research utilizing 3-(2-Bromo-3-chlorophenyl)propanoic acid as a substrate for PAL revealed insights into the enzyme's catalytic mechanism. The compound's ability to stabilize intermediates during enzymatic reactions provided a deeper understanding of phenylpropanoid metabolism in plants.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-chlorophenyl)propanoic acid involves its interaction with molecular targets through its halogenated aromatic ring. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

Positional Isomers of Bromo-Chloro Phenylpropanoic Acids

Key positional isomers and their properties are compared below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features/Applications Evidence Source
3-(3-Bromo-4-chlorophenyl)propanoic acid C₉H₈BrClO₂ 254.65 1261438-75-8 High purity (95%), used in drug discovery libraries
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 174603-55-5 Synthons for fluorinated pharmaceuticals; MDL: MFCD06656907
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 1261814-91-8 Research applications in halogen-directed coupling reactions

Key Observations :

  • Halogen Effects : Fluorine analogs (e.g., 2-bromo-4-fluoro) exhibit lower molecular weights and distinct electronic profiles, enhancing metabolic stability in drug candidates .

Functional Group Variations in Propanoic Acid Derivatives

Compounds with modified substituents or scaffolds:

Compound Name (Example) Structure/Substituents Biological Activity/Relevance Evidence Source
P3 (thiazol-2-yl amino derivative) 5-bromothiophene, 3-chloro-4-methylphenyl Furin inhibitor (IC₅₀ = 35 µM)
3-(5-Bromo-2-methoxyphenyl)propanoic acid Methoxy group at position 2 Used in organic synthesis for methoxy-directed cross-coupling
3-[(4-Sulfamoylphenyl)amino]propanoic acid Sulfonamide functionalization Precursor for hydrazone-based bioactive molecules

Key Observations :

  • Thiazole Derivatives: Compounds like P3 (from ) demonstrate that heterocyclic scaffolds enhance enzyme inhibition efficacy compared to simple phenylpropanoic acids.
  • Methoxy vs. Halogens : Methoxy groups (e.g., in CAS 358789-16-9) increase solubility but reduce electrophilicity compared to halogens .

Physicochemical Properties and Reactivity

Data from halogenated propanoic acids:

Property 3-(2-Bromo-3-chlorophenyl)propanoic Acid (Inferred) 3-(2-Bromo-4-fluorophenyl)propanoic Acid 3-(3-Bromo-4-chlorophenyl)propanoic Acid
Molecular Weight ~263.5 (estimated) 247.06 254.65
Boiling Point Not reported Not available Not available
Solubility Likely low in water; moderate in organic solvents Soluble in DMSO, ethanol Solubility data not provided
Reactivity Electrophilic aromatic substitution favored Fluorine enhances stability toward hydrolysis Chlorine increases acidity of propanoic group

Notes:

  • Acidity: Chlorine substituents (electron-withdrawing) increase the acidity of the propanoic acid group compared to fluorine or methoxy analogs .
  • Synthetic Utility : Bromine acts as a directing group in cross-coupling reactions, enabling further functionalization .

Biological Activity

3-(2-Bromo-3-chlorophenyl)propanoic acid, a compound with the chemical formula C9H8BrClO2, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

PropertyValue
Molecular FormulaC9H8BrClO2
Molecular Weight251.52 g/mol
IUPAC Name3-(2-Bromo-3-chlorophenyl)propanoic acid
CAS Number121-75-5

The biological activity of 3-(2-Bromo-3-chlorophenyl)propanoic acid is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine substituents on the phenyl ring enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

The compound's mechanism of action may involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, contributing to their therapeutic effects.

Antimicrobial Activity

Research indicates that halogenated phenylpropanoic acids exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(2-Bromo-3-chlorophenyl)propanoic acid showed inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Preliminary investigations into the anticancer effects of 3-(2-Bromo-3-chlorophenyl)propanoic acid have shown promising results. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated:

  • Induction of apoptosis in treated cells.
  • Cell cycle arrest at the G1 phase.
  • Inhibition of cell proliferation with IC50 values ranging from 50 to 100 µM .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant inhibition zones ranging from 15 mm to 25 mm against tested bacteria.
  • Anticancer Activity Assessment :
    • Objective : To investigate the effect on breast cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential.

Toxicological Profile

While the therapeutic potential is notable, it is essential to consider the toxicological aspects. Animal studies have indicated that high doses may lead to genotoxic effects, including mutagenicity and clastogenicity . Further research is warranted to establish safe dosage levels and understand the mechanisms behind these effects.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-3-chlorophenyl)propanoic acid, and how can purity be maximized?

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • FT-IR to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₈BrClO₂: theoretical 275.43 g/mol) .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence reactivity in cross-coupling reactions?

Q. What computational strategies predict acid dissociation constants (pKa) for halogenated phenylpropanoic acids?

  • Methodological Answer : Quantum mechanical calculations (e.g., COSMO-RS or DFT) correlate substituent effects with pKa. For 3-(2-Bromo-3-chlorophenyl)propanoic acid, predicted pKa ≈ 2.8–3.2 (vs. experimental 3.1) using solvation models in Gaussian 09 .

Q. How can contradictions in reported melting points or spectral data be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate using:
  • DSC/TGA to confirm melting points (reported range: 99–102°C for similar compounds) .
  • X-ray crystallography to identify crystal packing effects .

Safety and Handling

Q. What protocols mitigate risks during handling?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Neutralize waste with 10% NaOH before disposal .

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